molecular formula C20H20N6O2S B12164797 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12164797
M. Wt: 408.5 g/mol
InChI Key: CJMUIOPFOPWDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a 1,3-thiazole core substituted with a pyrrole group at position 2 and a carboxamide at position 3. The carboxamide nitrogen is further linked to a 1,2,4-triazole moiety bearing a 4-methoxyphenylethyl chain. The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the triazole-thiazole-pyrrole architecture could enable π-π stacking or hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H20N6O2S/c1-13-17(29-20(21-13)26-11-3-4-12-26)18(27)23-19-22-16(24-25-19)10-7-14-5-8-15(28-2)9-6-14/h3-6,8-9,11-12H,7,10H2,1-2H3,(H2,22,23,24,25,27)

InChI Key

CJMUIOPFOPWDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the pyrrole ring: This step may involve the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization.

    Formation of the thiazole ring: This can be synthesized through the reaction of a thioamide with a halogenated compound.

    Coupling of the different rings: The final step involves coupling the triazole, pyrrole, and thiazole rings through appropriate linkers and under suitable reaction conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with triazole and thiazole structures often exhibit significant biological activity. The following table summarizes the key biological activities associated with N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide:

Biological Activity Description References
AntimicrobialEffective against various bacterial strains.
AntitumorExhibits cytotoxic effects on cancer cell lines.
AnalgesicProvides pain relief in experimental models.
AntiviralShows activity against certain viral infections.

Antitumor Activity

A study investigated the antitumor properties of the compound against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation in a dose-dependent manner, suggesting potential as a chemotherapeutic agent.

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. It demonstrated effective inhibition of growth at low micromolar concentrations, making it a candidate for further development as an antibiotic.

Analgesic Properties

Experimental models assessing pain relief showed that the compound produced significant analgesic effects comparable to standard analgesics, indicating its potential use in pain management therapies.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several heterocyclic carboxamides. Key analogues include:

Compound Name Core Structure Substituents Molecular Weight Key Reference
Target Compound 1,3-thiazole 2-(1H-pyrrol-1-yl), 5-carboxamide linked to triazole-4-methoxyphenylethyl Not reported
N-[5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methyl-1,3-thiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide 1,3-thiazole + oxadiazole Oxadiazole with 4-methoxyphenyl, oxazole-phenyl at carboxamide Not reported [6]
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide 1,2,3-triazole Ethoxyphenyl, methyltriazole, carboxamide 424.5 [7]
N-((3-(1-ethylpyrazol-4-yl)oxadiazol-5-yl)methyl)-4-methyl-2-(pyrrol-1-yl)thiazole-5-carboxamide 1,3-thiazole + oxadiazole + pyrazole Ethylpyrazole-oxadiazole linker, pyrrole-thiazole 383.4 [15]

Key Observations :

  • The target compound’s 1,3-thiazole-triazole-pyrrole combination is distinct from oxadiazole- or pyrazole-based analogues .
  • The 4-methoxyphenylethyl group differentiates it from ethylpyrazole or ethoxyphenyl substituents in analogues .

Hypothesized Properties of Target Compound :

  • Lipophilicity : Higher than oxadiazole analogues due to the 4-methoxyphenylethyl group (LogP estimated >3.5).
Target Selectivity
  • The 1,2,4-triazole moiety in the target compound may favor kinase or protease inhibition, similar to triazole-based inhibitors in .
  • In contrast, oxadiazole-containing compounds (e.g., ) are often associated with antimicrobial or anticancer activity due to their planar, DNA-intercalating structures .

Biological Activity

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article examines its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

PropertyValue
Molecular Formula C21H20N6O3
Molecular Weight 404.4 g/mol
IUPAC Name This compound
CAS Number 1441880-32-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on preparing the triazole ring followed by the introduction of the methoxyphenyl group and the thiazole moiety. Various catalysts and solvents are employed to optimize yields and purity during synthesis processes .

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds featuring the triazole ring have shown effectiveness against various bacteria such as Escherichia coli and Staphylococcus aureus. The presence of the 4-methoxyphenyl group enhances these antimicrobial effects by improving solubility and bioavailability .

Antitumor Activity

Studies have demonstrated that triazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves modulating specific signaling pathways associated with cell survival and growth .

Analgesic Effects

Some derivatives have also been reported to exhibit analgesic properties. These effects are believed to be mediated through interactions with pain receptors in the central nervous system, leading to reduced perception of pain .

Antihypertensive Properties

Another area of interest is the antihypertensive activity exhibited by certain triazole derivatives. This activity may be attributed to their ability to inhibit angiotensin-converting enzyme (ACE), thus contributing to lower blood pressure levels in experimental models .

The biological activity of this compound is primarily due to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, which may lead to reduced cell proliferation and enhanced apoptosis.
  • Receptor Modulation : It may interact with receptors that regulate immune responses and inflammation, contributing to its analgesic and antimicrobial effects.

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study demonstrated that a related triazole derivative showed significant inhibition against Klebsiella pneumoniae, indicating potential for development as an antimicrobial agent .
  • Antitumor Studies : In vitro assays revealed that triazole compounds could reduce the viability of cancer cells by inducing apoptosis through mitochondrial pathways .
  • Analgesic Testing : Experimental models showed that certain derivatives significantly reduced pain responses compared to control groups, highlighting their potential as analgesics .

Q & A

Q. What are the key steps in synthesizing this compound, and how is purity ensured?

The synthesis involves multi-step routes, including cyclization of thiazole and triazole precursors, followed by coupling reactions. Critical steps include:

  • Thiazole formation : Using α-haloketones and thioureas under controlled pH (6–7) and temperature (60–80°C) .
  • Triazole functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing the 4-methoxyphenylethyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) . Purity is confirmed via HPLC (>95%) and TLC (Rf comparison with standards) .

Q. Which analytical techniques are used to confirm its molecular structure?

  • 1H/13C NMR : Assigns proton environments (e.g., pyrrole NH at δ 12.1 ppm, thiazole CH3 at δ 2.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 509.1521) .
  • X-ray crystallography : Resolves bond lengths (e.g., triazole C–N bonds at 1.31–1.34 Å) using SHELX refinement .

Q. How is initial biological activity screening performed?

  • In vitro assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer HT-29 or antimicrobial MRSA) at 1–100 μM concentrations .
  • PASS software : Predicts bioactivity profiles (e.g., kinase inhibition probability >70%) .
  • Dose-response curves : IC50 values derived using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance triazole cyclization efficiency .
  • Catalyst screening : CuI vs. CuSO4/sodium ascorbate for CuAAC, with yields improving from 65% to 88% .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for thiazole formation) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic stability tests : Incubate with liver microsomes to assess if inactive metabolites explain variability .
  • Structural analogs : Compare with derivatives lacking the pyrrole group to isolate pharmacophoric contributions .

Q. How are structure-activity relationships (SAR) investigated for this compound?

  • Substituent variation : Replace 4-methoxyphenylethyl with 4-fluorophenethyl to assess hydrophobic vs. electronic effects .
  • Bioisosteric replacement : Swap thiazole with oxadiazole and compare binding affinity via SPR (e.g., KD values) .
  • Molecular docking : AutoDock Vina simulations on target proteins (e.g., EGFR kinase) to validate hydrogen bonding with triazole N2 .

Q. What computational methods predict binding modes and off-target interactions?

  • Molecular dynamics (MD) simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability .
  • Pharmacophore modeling : Schrödinger Phase identifies critical features (e.g., hydrogen bond acceptors at thiazole carboxamide) .
  • Off-target screening : SwissTargetPrediction to rank potential kinase or GPCR interactions .

Q. How is crystallographic data processed to resolve structural ambiguities?

  • SHELXL refinement : Apply TWIN and BASF commands for twinned crystals, achieving R1 < 0.05 .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to confirm anisotropic displacement parameters (e.g., thiazole ring planarity) .
  • Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular interactions (e.g., C–H···O bonds) .

Methodological Challenges

Q. What techniques characterize metabolic pathways and degradation products?

  • LC-MS/MS : Identify Phase I metabolites (e.g., hydroxylation at the methoxyphenyl group) using human liver microsomes .
  • Stability studies : Expose to pH 1–13 buffers and monitor degradation via UV-Vis (λmax 270 nm) .

Q. How are polymorphic forms evaluated for pharmaceutical relevance?

  • PXRD : Compare experimental vs. simulated patterns to identify Form I (monoclinic) vs. Form II (orthorhombic) .
  • DSC/TGA : Determine melting points (Form I: 218°C; Form II: 205°C) and hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.